molecular formula C12H17NO6 B2499389 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate CAS No. 2580177-80-4

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

Cat. No. B2499389
CAS RN: 2580177-80-4
M. Wt: 271.269
InChI Key: RSEXZDMQSNJPRL-UHFFFAOYSA-N
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Description

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, also known as OTMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. OTMD is a heterocyclic compound that consists of a six-membered ring containing oxygen, nitrogen, and carbon atoms.

Scientific Research Applications

Synthetic Applications

The compound is part of a broader category of 1,2-oxazines and related compounds with significant synthetic utility. 1,2-Oxazines, including related structures, can be synthesized through various methods, such as the dehydration of dihydro-oxazines derived from the cyclization of acyl-nitroso compounds. These compounds are used as chiral synthons and in general synthetic reactions, illustrating their versatility in creating complex organic molecules. Oxazines have shown potential as intermediates in synthesizing a wide range of biologically active compounds, indicating their importance in medicinal chemistry and drug development (Sainsbury, 1991).

Environmental and Industrial Applications

Research into synthetic phenolic antioxidants, including structures similar to 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, highlights their widespread use in industry and potential environmental impacts. These compounds are used to enhance product shelf life by retarding oxidation. However, their environmental occurrence, human exposure, and toxicity have raised concerns, necessitating further studies on their safety and environmental behaviors (Liu & Mabury, 2020).

The decomposition of methyl tert-butyl ether (MTBE) in environmental contexts has been studied, demonstrating the applicability of advanced oxidation processes. This research, while focusing on MTBE, suggests potential pathways and technologies that could be applicable to compounds with similar structural features or environmental concerns. It highlights the feasibility of using advanced methods to address the environmental persistence of synthetic organic compounds (Hsieh et al., 2011).

Potential Biological Activities

Compounds bearing the oxazine and related scaffolds have been associated with a range of biological activities. These activities include antibacterial, antituberculous, antimycotic, and anthelmintic properties, among others. The ability to modulate these activities through structural modifications underscores the potential of oxazine derivatives in therapeutic development. This versatility suggests that compounds like this compound could serve as valuable starting points for the design of new drugs (Waisser & Kubicová, 1993).

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-8(6-14)18-7-9(13)10(15)17-4/h5-6,9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEXZDMQSNJPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(OCC1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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